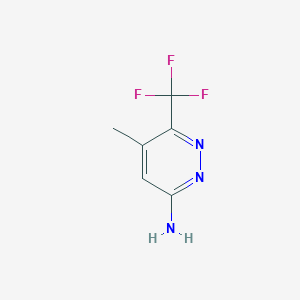

5-Methyl-6-(trifluoromethyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

5-methyl-6-(trifluoromethyl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-3-2-4(10)11-12-5(3)6(7,8)9/h2H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGQLBXHAJZTPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Yields in MCR Variations

| Glyoxal Derivative | Solvent System | Yield (%) |

|---|---|---|

| 2-(CF₃)PhCOCHO | EtOH/H₂O (1:1) | 74 |

| 3-(CF₃)PhCOCHO | THF/H₂O (2:1) | 68 |

| 4-(CF₃)PhCOCHO | MeCN/H₂O (3:1) | 71 |

Halogenation-Amination Sequence

This two-step protocol first constructs the pyridazine core with halogen substituents, followed by amination. Using 3,6-dichloro-4-(trifluoromethyl)pyridazine as the starting material (Figure 1C):

Step 1 : Selective methylation at C5 via Suzuki-Miyaura coupling:

Step 2 : Buchwald-Hartwig amination at C3:

This method’s main advantage is excellent regiocontrol, though it requires stringent oxygen-free conditions.

Directed Ortho-Metalation (DoM) Strategy

The DoM approach utilizes 3-amino pyridazine as a directing group for subsequent functionalization (Figure 1D):

- Lithiation : LDA (−78°C, THF) generates the C4 lithio species

- Electrophilic quenching :

- CF₃TMS (Trifluoromethyltrimethylsilane): 0°C → RT

- Methyl iodide: −20°C

- Deprotection : HCl (6M) in dioxane

Critical parameters:

This method faces challenges in controlling poly-substitution, with ≈15% of di-trifluoromethyl byproducts typically observed.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridazine derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridazine/Pyridine Cores

Table 1: Key Structural Analogs

Key Observations :

- Heterocycle Core : Pyridazine analogs (e.g., 4-bromo derivative) exhibit distinct electronic properties compared to pyridine-based compounds due to the positioning of nitrogen atoms. Pyridazines generally have higher dipole moments, influencing solubility and reactivity .

- Substituent Effects: The trifluoromethyl group in all analogs contributes to enhanced stability and hydrophobicity. Bromo substituents (as in 4-bromo-6-CF₃ pyridazin-3-amine) increase molecular weight and may facilitate cross-coupling reactions .

Key Observations :

Biological Activity

5-Methyl-6-(trifluoromethyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine is , with a molecular weight of 176.14 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Biological Activity Overview

Research has demonstrated that 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine exhibits various biological activities, including:

- Anticancer Properties : Several studies have indicated that pyridazine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility in treating infections.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease pathways.

The biological activity of 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a significant role in enhancing binding affinity and selectivity towards these targets.

Key Mechanisms Identified:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation.

- Modulation of Apoptotic Pathways : It has been shown to activate caspases leading to programmed cell death in certain cancer types.

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Enzyme Inhibition | Inhibits dihydroorotase |

Case Study: Anticancer Activity

A study conducted on various pyridazine derivatives, including 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine, evaluated their anticancer effects against multiple cell lines (breast, colon, prostate). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value in the nanomolar range against the HT-29 colon cancer cell line. This suggests a strong potential for further development as an anticancer agent .

Case Study: Antimicrobial Efficacy

In vitro testing revealed that 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-6-(trifluoromethyl)pyridazin-3-amine, and what are the critical reaction parameters?

- Answer : The synthesis typically involves cyclocondensation of ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate with formamidine hydrochloride in ethanol under basic conditions (e.g., sodium ethoxide), followed by phosphorylation with POCl₃ to introduce chloro substituents. Key parameters include reaction temperature (80°C for cyclization, 100°C for phosphorylation), stoichiometry of reagents (e.g., 1:1.5 molar ratio of substrate to formamidine), and purification via solvent extraction (ethyl acetate) . Yield optimization (up to 88%) requires precise control of reaction time and acid quenching.

Q. How is the purity and structural identity of 5-methyl-6-(trifluoromethyl)pyridazin-3-amine confirmed in laboratory settings?

- Answer : Analytical techniques include:

- LCMS : Molecular ion peaks (e.g., m/z 861.4 [M+H]⁺) confirm molecular weight .

- HPLC : Retention times under specific conditions (e.g., 1.40 minutes using a YMC-Actus Triart C18 column with MeCN/water mobile phase) assess purity .

- NMR/IR : Used to verify functional groups (e.g., trifluoromethyl signals in ¹⁹F NMR) and regioselectivity .

Q. What are the primary pharmacological targets or biological activities associated with this compound?

- Answer : While direct data on this compound is limited, structurally related pyridazine derivatives exhibit enzyme modulation (e.g., kinase inhibition) and receptor interactions (e.g., G-protein-coupled receptors). The trifluoromethyl group enhances metabolic stability and binding affinity, making it a candidate for antiviral or anticancer agent development .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution reactions of 5-methyl-6-(trifluoromethyl)pyridazin-3-amine be addressed?

- Answer : Regioselectivity is influenced by electronic effects of the trifluoromethyl group. For example:

- Electrophilic substitution : The electron-withdrawing CF₃ group directs reactions to the C4 position.

- Nucleophilic substitution : Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., HATU) improves yields in amide coupling reactions .

- Computational modeling (DFT) predicts reactive sites, aiding in rational design .

Q. What strategies resolve contradictory data in literature regarding synthetic yields or byproduct formation?

- Answer : Discrepancies often arise from variations in:

- Reagent quality : Trace moisture in POCl₃ can reduce phosphorylation efficiency .

- Workup protocols : Incomplete extraction (e.g., using dichloromethane vs. ethyl acetate) may leave impurities.

- Analytical thresholds : Low-resolution LCMS may miss minor byproducts. Reproducibility requires standardized conditions and orthogonal characterization (e.g., HRMS + ²D NMR) .

Q. How does the compound’s stability under different storage or reaction conditions impact experimental design?

- Answer : Key stability considerations:

- Thermal stability : Degradation above 100°C necessitates low-temperature storage (-20°C) and inert atmospheres during reactions .

- Hydrolytic sensitivity : The amine group may hydrolyze in acidic/alkaline conditions, requiring pH-controlled buffers in biological assays .

- Light sensitivity : UV exposure can induce photodegradation; amber glassware is recommended .

Q. What methodologies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

- Answer : SAR studies involve:

- Parallel synthesis : Generating analogs with varied substituents (e.g., halogenation at C4, alkylation of the amine).

- Biological screening : Assays for IC₅₀ values against target enzymes (e.g., kinases) or cell lines.

- Molecular docking : Predicting binding modes using crystallographic data of homologous targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.